异松香二酚

描述

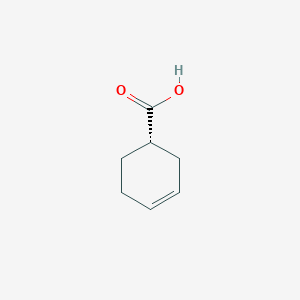

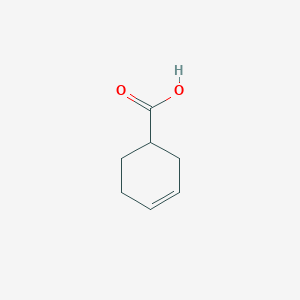

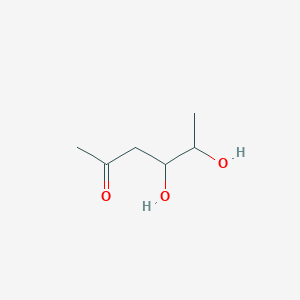

Episyringaresinol is a natural product derived from the herbs of Kalimeris indica . It is a type of compound known as lignans . The molecular formula of Episyringaresinol is C22H26O8 .

Synthesis Analysis

Episyringaresinol has been isolated from the dried root of Pseuderanthemum carruthersii . The chemical structures of Episyringaresinol and other compounds were elucidated by 1D- and 2D-NMR, computational quantum chemistry, as well as high resolution-electrospray ionization (HR-ESI)-MS spectroscopic analysis .Molecular Structure Analysis

The molecular structure of Episyringaresinol consists of a β-lactam ring found within the central structure of the molecule . The molecular weight is 418.44 g/mol .Physical And Chemical Properties Analysis

Episyringaresinol is a powder . It has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .科学研究应用

Neuroprotection

Episyringaresinol has been studied for its potential neuroprotective effects . In one study, a compound called (-)-Syringaresinol-4-O-β-D-glucopyranoside (SRG), which is a natural lignan glycoside extracted from Cortex Albizziae, was investigated using corticosterone-induced PC12 cells as an in vitro anxiety model . The study found that SRG promoted cell proliferation, reduced lactate dehydrogenase release, inhibited apoptosis, improved mitochondrial membrane potential values, decreased intracellular calcium concentration, up-regulated certain proteins, and reduced caspase-3 activity .

Cancer Treatment

Episyringaresinol may also have potential applications in cancer treatment. While specific studies on Episyringaresinol were not found, research has shown that natural products, including lignans, have emerging roles in cancer therapy . These compounds exhibit a wide range of mechanisms of action, targeting critical pathways involved in cancer progression .

Anti-inflammatory

While specific studies on the anti-inflammatory effects of Episyringaresinol were not found, research has shown that inflammation is a biological response of the immune system to protect living organisms from injurious factors . Excessive and uncontrolled inflammation is implicated in a variety of devastating chronic diseases . Improved understanding of inflammatory response has unveiled a rich assortment of anti-inflammatory therapeutics for the treatment and management of relevant chronic diseases .

Antioxidant

Episyringaresinol may have potential antioxidant properties. Antioxidants are substances that fight free radicals produced in the body due to several intrinsic as well as extrinsic factors . They play a preventive as well as scavenging role in removing the excess free radicals thereby preventing oxidative stress .

Antimicrobial

While specific studies on the antimicrobial effects of Episyringaresinol were not found, research has shown that the dramatic increase of microbial resistances against conventional available antibiotics is a huge challenge to the effective treatment of infectious disease . This necessitates the development of innovative therapeutics .

Cardiovascular Diseases

While specific studies on the use of Episyringaresinol in cardiovascular diseases were not found, research has shown that cardiovascular diseases (CVDs) are the leading cause of death worldwide . AI techniques have shown the potential to accelerate the progression of diagnosis and treatment of CVDs .

Inflammation and Oxidative Stress

Episyringaresinol is a remarkable compound that aids in studying the menacing specters of inflammation and oxidative stress . By meticulously homing in on specific enzymatic pathways, it can adroitly manipulate intricate cellular signaling .

Natural Compounds

Episyringaresinol is a natural compound that falls under the category of Lignans . Natural compounds have a wide range of applications in various fields, including medicine, food science, and agriculture .

Herbal Medicine

Episyringaresinol is purified from the herbs of Kalimeris indica . This suggests potential applications in herbal medicine, although specific uses would depend on further research .

Enzymatic Pathways

Episyringaresinol is a remarkable compound that aids in studying specific enzymatic pathways . It can adroitly manipulate intricate cellular signaling .

属性

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-GKHNXXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314744 | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Episyringaresinol | |

CAS RN |

21453-71-4 | |

| Record name | (+)-Episyringaresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Episyringaresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)

![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)

![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)